![molecular formula C11H12ClNO B6304707 cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one HCl CAS No. 2177263-48-6](/img/structure/B6304707.png)
cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one hydrochloride: is a chemical compound with a complex structure that includes a fused indene and pyrrolidine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of an appropriate precursor under acidic or basic conditions to form the indene-pyrrolidine core. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may modulate the activity of these targets, leading to various physiological effects.
相似化合物的比较
Similar Compounds
- trans-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one hydrochloride
- cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one
- trans-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one
Uniqueness
cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to its similar compounds.
属性
IUPAC Name |
(3aR,8bR)-2,3,3a,8b-tetrahydro-1H-indeno[1,2-c]pyrrol-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c13-11-8-4-2-1-3-7(8)9-5-12-6-10(9)11;/h1-4,9-10,12H,5-6H2;1H/t9-,10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZRGDHLZABMFP-IYPAPVHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C(=O)C3=CC=CC=C23.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1)C(=O)C3=CC=CC=C23.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
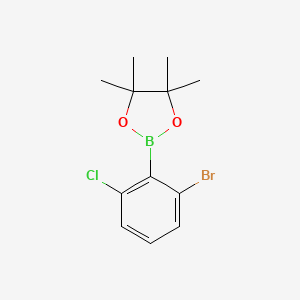
![5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester](/img/structure/B6304649.png)
![2-Tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B6304651.png)
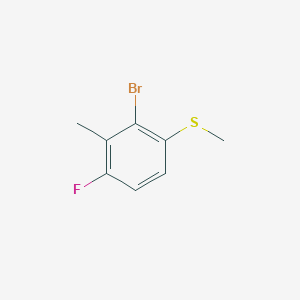
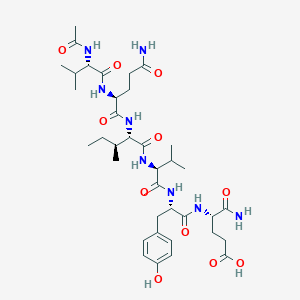
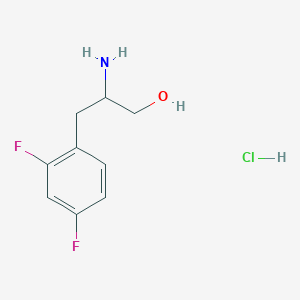
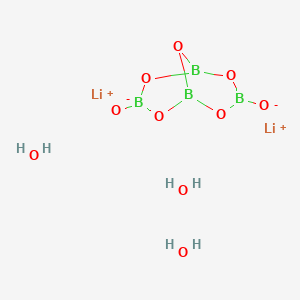
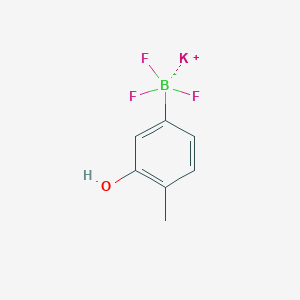
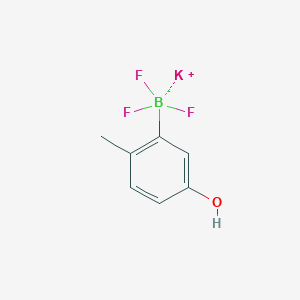
![Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-9-Azaspiro[5.5]Undecane-9-Carboxylate](/img/structure/B6304694.png)
![tert-Butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B6304699.png)
![Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl](/img/structure/B6304713.png)
![cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate](/img/structure/B6304716.png)
![[2-(3-Chloro-phenyl)-ethyl]-ethyl-amine hydrochloride](/img/structure/B6304724.png)
